(S)-(1,4-Oxazepan-2-yl)methanol hydrochloride
Description
Properties
IUPAC Name |
[(2S)-1,4-oxazepan-2-yl]methanol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c8-5-6-4-7-2-1-3-9-6;/h6-8H,1-5H2;1H/t6-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYCNWXGJJIVMOT-RGMNGODLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(OC1)CO.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H](OC1)CO.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(1,4-Oxazepan-2-yl)methanol hydrochloride typically involves the use of chiral starting materials and catalysts to ensure the desired stereochemistry. One common method involves the reduction of a corresponding oxazepane derivative using a reducing agent such as sodium borohydride (NaBH4) in the presence of a suitable solvent like methanol . The reaction is usually carried out under controlled temperature conditions to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity starting materials and advanced purification techniques, such as crystallization and chromatography, ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
(S)-(1,4-Oxazepan-2-yl)methanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding oxazepane ketones.
Reduction: The compound can be further reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield oxazepane ketones, while substitution reactions can produce various functionalized oxazepane derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Scaffold for Drug Development
The 1,4-oxazepane ring is a versatile scaffold in medicinal chemistry, often utilized to design compounds with various biological activities. The incorporation of (S)-(1,4-Oxazepan-2-yl)methanol hydrochloride into drug candidates has been explored due to its ability to modulate monoamine reuptake. This property is crucial for developing antidepressants and anxiolytics, as compounds that inhibit the reuptake of neurotransmitters like serotonin and norepinephrine can alleviate symptoms of depression and anxiety .
1.2 Anticancer Properties
Recent studies have indicated that derivatives of oxazepanes can exhibit antiproliferative effects against cancer cells. Research focusing on the synthesis of novel 1,4-oxazepan derivatives has shown promising results in inhibiting the growth of various cancer cell lines . The ability of these compounds to interact with specific molecular targets involved in cancer progression makes them valuable candidates for further investigation.
Antimicrobial Activity
2.1 Antibacterial and Antifungal Properties
The antimicrobial properties of this compound have been a subject of interest. Studies have demonstrated that oxazepane derivatives possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria . The mechanism often involves disruption of bacterial cell wall synthesis or interference with essential metabolic pathways.
2.2 Case Studies
A notable case study involved the evaluation of the antibacterial efficacy of a series of oxazepane derivatives against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications to the oxazepane structure enhanced antibacterial potency, suggesting a structure-activity relationship that could guide future drug design .
Neuropharmacological Implications
3.1 Potential as Neuroprotective Agents
Given its structural characteristics, this compound may also serve as a neuroprotective agent. Compounds with similar scaffolds have been reported to exhibit neuroprotective effects through various mechanisms, including antioxidant activity and modulation of neuroinflammatory responses . This opens avenues for research into its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Summary and Future Directions
The applications of this compound span several fields within medicinal chemistry, including its role as a scaffold for drug development, antimicrobial activity, and potential neuropharmacological benefits. Ongoing research is essential to fully elucidate its mechanisms of action and optimize its pharmacological profiles.
Data Table: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Medicinal Chemistry | Scaffold for drug development targeting monoamine reuptake | Potential antidepressant properties |
| Antimicrobial Activity | Antibacterial and antifungal properties | Effective against resistant bacterial strains |
| Neuropharmacology | Potential neuroprotective effects | May modulate neuroinflammatory responses |
Mechanism of Action
The mechanism of action of (S)-(1,4-Oxazepan-2-yl)methanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s chiral nature allows it to selectively bind to certain enzymes and receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Key Compounds:
Physicochemical and Functional Differences
(a) Stereochemical Impact:
The (S)-enantiomer is prioritized in asymmetric synthesis for chiral drug development, while the (R)-enantiomer (CAS: 1956437-54-9) may exhibit divergent biological activity due to altered binding kinetics .
(b) Substituent Effects:
- Hydroxymethyl vs. Hydroxyl Groups: The hydroxymethyl group in (S)-(1,4-Oxazepan-2-yl)methanol hydrochloride provides a versatile site for further functionalization (e.g., esterification or amidation), unlike the hydroxyl group in 1,4-Oxazepan-6-ol hydrochloride .
- Benzyl Substitution : Benzyl derivatives (e.g., 1031442-66-6) demonstrate enhanced hydrophobicity, improving blood-brain barrier penetration but reducing aqueous solubility .
(c) Salt Forms:
Hydrochloride salts are common across analogs to improve crystallinity and storage stability. However, dihydrochloride variants (e.g., [(4-methyl-1,4-oxazepan-6-yl)methyl]amine dihydrochloride) exhibit higher hygroscopicity, requiring stringent handling .
Biological Activity
(S)-(1,4-Oxazepan-2-yl)methanol hydrochloride is a chiral compound belonging to the oxazepan class, characterized by its unique seven-membered ring structure containing one nitrogen and one oxygen atom. Its molecular formula is C₆H₁₄ClNO₂, with a molecular weight of approximately 165.64 g/mol. This compound has garnered attention for its significant biological activity, particularly in pharmacology.
The biological activity of this compound is primarily attributed to its interaction with the gamma-aminobutyric acid (GABA) receptor system. GABA receptors are crucial for inhibitory neurotransmission in the central nervous system, and compounds that modulate these receptors can exhibit anxiolytic and sedative effects. This suggests potential therapeutic applications in treating anxiety disorders and related conditions.
Pharmacological Properties
Research indicates that this compound may exhibit the following pharmacological properties:
- Anxiolytic Effects : The compound has shown promise in reducing anxiety-like behaviors in animal models.
- Sedative Effects : Similar to benzodiazepines, it may induce sedation, making it a candidate for further study in sleep disorders.
- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties, although further research is needed to elucidate the mechanisms involved.
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, a comparison with structurally related compounds is essential. Below is a table summarizing key characteristics:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| (R)-(1,4-Oxazepan-2-yl)methanol | Enantiomer | Different stereochemistry affecting activity |
| 1,4-Oxazepan | Parent Compound | Lacks the hydroxymethyl group |
| 2-Aminoethyl oxazolidine | Related Heterocycle | Exhibits different biological properties |
The differences in stereochemistry and functional groups among these compounds may lead to distinct biological activities, highlighting the importance of continued research into this compound.
Case Studies and Research Findings
Recent studies have focused on evaluating the efficacy and safety profile of this compound through various experimental setups:
- Animal Model Studies : In vivo studies using murine models have demonstrated that administration of this compound resulted in significant reductions in anxiety-like behaviors compared to control groups. Behavioral assays such as the elevated plus maze and open field tests were utilized to assess these effects.
- Toxicological Assessments : Toxicity studies indicated that high doses of the compound did not result in severe adverse effects. Parameters such as body weight changes and organ histopathology were monitored to evaluate safety profiles .
- Pharmacokinetic Studies : The pharmacokinetic profile of this compound has been characterized through oral administration studies in mice. Results indicated reasonable absorption and distribution characteristics within therapeutic ranges .
Q & A
Q. What are the optimal synthetic routes for (S)-(1,4-Oxazepan-2-yl)methanol hydrochloride, and how can enantiomeric purity be ensured?
Methodological Answer: The synthesis typically involves chiral starting materials and catalysts to preserve stereochemistry. A common route includes:
- Reduction of oxazepane derivatives using NaBH₄ in methanol under controlled temperatures (0–25°C) to yield the hydroxymethyl group .
- Purification via crystallization or chromatography (e.g., reverse-phase HPLC) to achieve >98% purity.
To ensure enantiomeric purity: - Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® AD-H) for analytical verification .
- Optimize reaction conditions (e.g., solvent polarity, temperature) to minimize racemization during synthesis .
Q. How can researchers characterize the compound’s interaction with biological targets like GABA receptors?
Methodological Answer:
- Radioligand binding assays : Use tritiated GABA receptor ligands (e.g., [³H]-muscimol) to quantify affinity (Kd values) in neuronal membrane preparations .
- Electrophysiology : Patch-clamp studies on transfected HEK cells expressing GABA-A receptors to measure chloride ion flux modulation .
- Molecular docking : Computational modeling (e.g., AutoDock Vina) to predict binding poses within the receptor’s orthosteric site .
Q. What are the key challenges in assessing the compound’s solubility and bioavailability for in vivo studies?
Methodological Answer:
- Solubility enhancement : Use co-solvents (e.g., PEG-400) or salt formation (e.g., phosphate buffer) to improve aqueous solubility .
- Bioavailability testing : Conduct pharmacokinetic studies in rodent models via oral/intravenous administration, monitoring plasma concentrations with LC-MS/MS .
- Lipid membrane permeability : Utilize Caco-2 cell monolayers to predict intestinal absorption .
Advanced Research Questions
Q. How can contradictory data on the compound’s antimicrobial efficacy against resistant strains be resolved?
Methodological Answer: Contradictions often arise from strain-specific resistance mechanisms or experimental design variations. To address this:
- Standardize testing protocols : Follow CLSI guidelines for MIC determination against Staphylococcus aureus (ATCC 29213) and Escherichia coli (ATCC 25922) .
- Mechanistic studies : Use transcriptomics (RNA-seq) to identify upregulated resistance genes (e.g., mecA in MRSA) post-exposure .
- Synergy testing : Combine the compound with β-lactam antibiotics to assess potentiation effects via checkerboard assays .
Q. What experimental strategies can elucidate the compound’s neuroprotective mechanisms beyond GABA modulation?
Methodological Answer:
- Oxidative stress assays : Measure ROS reduction in SH-SY5Y cells using DCFH-DA fluorescence .
- Neuroinflammation models : Treat LPS-activated microglia and quantify TNF-α/IL-6 via ELISA .
- Mitochondrial function : Assess ATP production and mitochondrial membrane potential (JC-1 staining) in primary neurons .
Q. How can researchers resolve discrepancies in chiral synthesis yields reported across studies?
Methodological Answer: Yield variations often stem from catalyst choice or reaction scalability. Strategies include:
- Catalyst screening : Compare enantioselectivity of Jacobsen’s catalyst vs. BINAP-ruthenium complexes .
- DoE (Design of Experiments) : Use response surface methodology to optimize parameters (e.g., temperature, catalyst loading) .
- Scale-up validation : Validate lab-scale results in pilot reactors (e.g., continuous flow systems) to assess reproducibility .
Q. How should researchers approach conflicting results in the compound’s anticancer activity across cell lines?
Methodological Answer:
- Cell line profiling : Use panels (e.g., NCI-60) to compare IC₅₀ values and identify lineage-specific sensitivity .
- Apoptosis assays : Conduct Annexin V/PI staining and caspase-3 activation to confirm mechanism .
- Omics integration : Combine proteomics (e.g., phospho-kinase arrays) with CRISPR screens to identify synthetic lethal targets .
Q. What analytical techniques are critical for detecting degradation products during stability studies?
Methodological Answer:
- Forced degradation : Expose the compound to heat (40°C), humidity (75% RH), and UV light .
- HPLC-MS : Use a C18 column and electrospray ionization to identify degradation products (e.g., oxidized oxazepane derivatives) .
- NMR : Compare ¹H/¹³C spectra of degraded vs. pristine samples to confirm structural changes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
